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molecular formula C11H8FN B8306334 5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile

5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No. B8306334
M. Wt: 173.19 g/mol
InChI Key: LFPRGVJQRMHSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

Methyl triphenylphosphine bromide (816 mg, 2.28 mmol) was dissolved in THF (10 mL) and placed in a cool bath at −20° C. The mixture was then treated with n-butyl lithium (913 μl, 2.28 mmol), and stirred for 20 min. at −20° C. To the mixture was then added 5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (200 mg, 1.14 mmol) via cannula and subsequently stirred for 20 min at −20° C.; LC as well as TLC (hexanes/EtOAc=1/0.3) indicated that reaction was half complete. To the mixture was poured NH4Cl, and the solution was transferred into separatory funnel, diluted with EtOAc, washed with NH4Cl, NaCl, dried over Na2SO4, filtered and concentrated to dryness. The residue was then absorbed into silica gel and separated over a silica column with the solvent systems of hexanes/EtOAc (1/0.3) to give 5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile. LC-MS (IE, m/z): 174 [M+1]+; tR=2.10 min.
Quantity
816 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
913 μL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2]P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C([Li])CCC.[F:27][C:28]1[CH:36]=[CH:35][C:34]2[C:33](=O)[CH2:32][CH2:31][C:30]=2[C:29]=1[C:38]#[N:39].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[F:27][C:28]1[CH:36]=[CH:35][C:34]2[C:33](=[CH2:2])[CH2:32][CH2:31][C:30]=2[C:29]=1[C:38]#[N:39] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
816 mg
Type
reactant
Smiles
[Br-].CP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
913 μL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C=2CCC(C2C=C1)=O)C#N
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min. at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a cool bath at −20° C
CUSTOM
Type
CUSTOM
Details
the solution was transferred into separatory funnel
WASH
Type
WASH
Details
washed with NH4Cl, NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was then absorbed into silica gel
CUSTOM
Type
CUSTOM
Details
separated over a silica column with the solvent systems of hexanes/EtOAc (1/0.3)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=2CCC(C2C=C1)=C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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